[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate involves several steps. One common method includes the esterification of Cortexolone with propanoic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is carefully controlled to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of [(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate involves its interaction with androgen receptors. It inhibits the binding of androgens to their receptors, thereby reducing the effects of androgens on the skin. This leads to a decrease in sebum production and inflammation, which are key factors in the development of acne .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone aceponate: Another steroid ester with anti-inflammatory properties.
Methylprednisolone aceponate: Used for its anti-inflammatory and immunosuppressive effects.
Uniqueness
[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate is unique due to its specific anti-androgenic properties, making it particularly effective in treating androgen-related skin conditions like acne .
Properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16?,17?,18?,19?,21-,22-/m0/s1 |
InChI Key |
PDMMFKSKQVNJMI-VWSDOHLZSA-N |
Isomeric SMILES |
CCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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